Lipophilicity vs. Shorter-Chain Analogs
The lipophilicity of 2-(2,6-dichlorophenyl)succinic acid, as indicated by its computed XLogP3-AA value, differs significantly from that of structurally related analogs with shorter alkyl chain lengths. The target compound has an XLogP3-AA of 2.2 [1]. In contrast, 2-(2,6-dichlorophenyl)acetic acid has a lower LogP of 2.8 [2], and 2-(2,6-dichlorophenyl)propanoic acid has a higher LogP of 3.14 [3]. This variation in lipophilicity directly impacts membrane permeability, protein binding, and compound distribution in both biological assays and synthetic partitioning procedures.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 2-(2,6-dichlorophenyl)acetic acid (LogP ~2.8), 2-(2,6-dichlorophenyl)propanoic acid (LogP ~3.14) |
| Quantified Difference | Target LogP is 0.6-0.94 log units lower than propanoic acid analog |
| Conditions | Computed values from PubChem XLogP3 (target) and EPISuite KOWWIN (comparators) |
Why This Matters
For researchers designing experiments requiring specific LogP ranges (e.g., for optimal cellular uptake or chromatographic retention), substitution with an analog of differing lipophilicity will yield non-comparable results.
- [1] PubChem. (2024). 2-(2,6-Dichlorophenyl)succinic acid (CID 53407288). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53407288 View Source
- [2] ChemBase. (2024). 2-(2,6-dichlorophenyl)acetic acid (CBID 9358). Retrieved from http://www.chembase.cn/molecule-9358.html View Source
- [3] ChemSpider. (2024). 2-(2,6-Dichlorophenyl)propanoic acid (CSID 9250019). Retrieved from https://legacy.chemspider.com/Chemical-Structure.9250019.html View Source
